

An In-Depth Technical Guide to 1-Vinylimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Vinylimidazole**

Cat. No.: **B027976**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylimidazole (VIM), a heterocyclic monomer, has garnered significant attention across various scientific disciplines due to its versatile chemical properties and the unique characteristics of its corresponding polymer, poly(**1-vinylimidazole**) (PVIM). This technical guide provides a comprehensive overview of **1-vinylimidazole**, including its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates important molecular structures and reaction pathways through detailed diagrams to facilitate a deeper understanding of the chemistry of **1-vinylimidazole**.

Introduction

1-Vinylimidazole (1-ethenyl-1H-imidazole) is a water-soluble, basic monomer that readily undergoes free-radical polymerization to form homopolymers and can be copolymerized with a variety of other monomers.^[1] The presence of the imidazole ring in its structure imparts unique properties, such as the ability to act as a proton sponge, a ligand for metal ions, and a functional handle for further chemical modifications. These characteristics have made **1-vinylimidazole** and its polymers valuable materials in a wide range of applications, including as reactive diluents in UV-curable coatings, inks, and adhesives, as well as in the development

of functional polymers for cosmetics and oilfield chemicals.^[1] In the realm of drug development, poly(**1-vinylimidazole**) and its derivatives are being explored as carriers for the delivery of therapeutic agents, including small molecule drugs and nucleic acids.^{[2][3]}

Chemical and Physical Properties

1-Vinylimidazole is a colorless to brown, light-sensitive, and hygroscopic liquid with an amine-like odor.^[1] It is highly soluble in water and alcohols.^[1] A summary of its key identifiers and physicochemical properties is provided in the tables below.

Table 1: Chemical Identifiers of 1-Vinylimidazole

Identifier	Value
CAS Number	1072-63-5
Molecular Formula	C ₅ H ₆ N ₂
Molecular Weight	94.11 g/mol
IUPAC Name	1-ethenyl-1H-imidazole
SMILES	C=CN1C=CN=C1
InChI Key	OSSNTDFYBPYIEC-UHFFFAOYSA-N

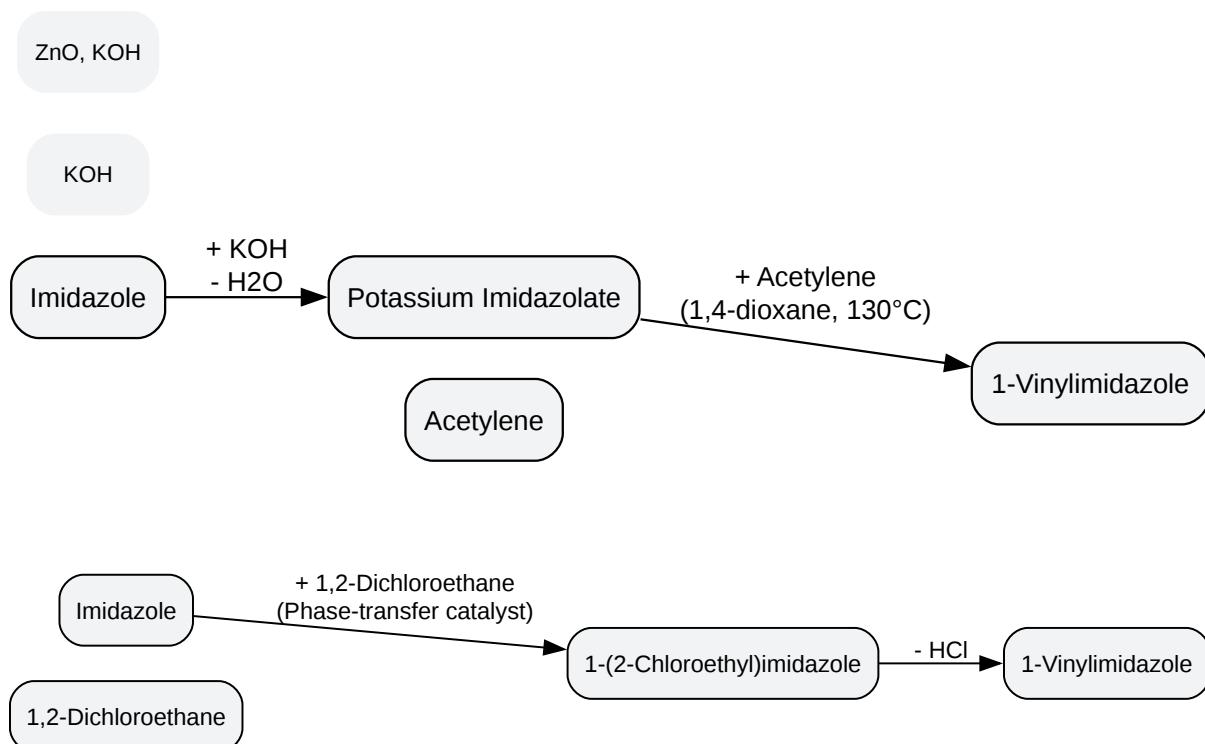
Table 2: Physicochemical Properties of 1-Vinylimidazole

Property	Value	Reference
Boiling Point	192-194 °C	[1]
Density	1.039 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.533	[3]
Vapor Pressure	0.38 mmHg at 25 °C	[4]
pKa	~6.0 (for the imidazole nitrogen)	
Solubility	Very soluble in water and alcohols	[1]

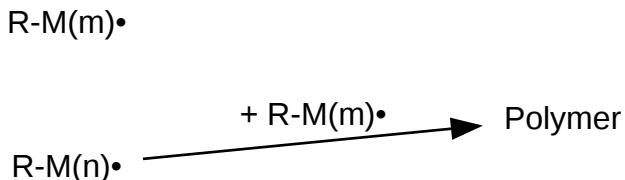
Molecular Structure

The molecular structure of **1-Vinylimidazole** consists of an imidazole ring substituted with a vinyl group at the N1 position.

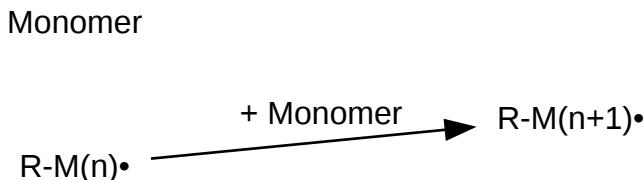
Caption: Molecular structure of **1-Vinylimidazole**.

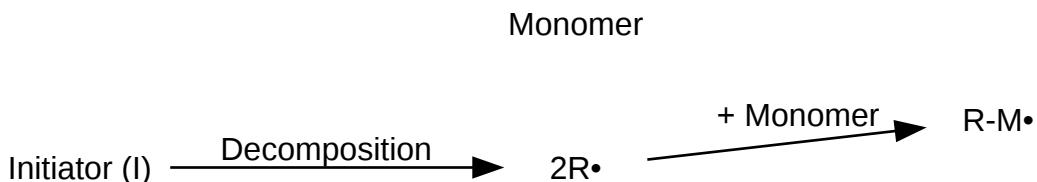

Synthesis of **1-Vinylimidazole**

Several methods have been developed for the synthesis of **1-vinylimidazole**, ranging from industrial-scale processes to laboratory procedures.


Reppe Synthesis (Industrial Method)

The industrial synthesis of **1-vinylimidazole** was pioneered by Walter Reppe.^[1] This process involves the vinylation of imidazole with acetylene under high pressure.


Reaction Scheme:


Termination

Propagation

Initiation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Bio-Responsive Carriers for Controlled Delivery of Doxorubicin to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Vinylimidazole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027976#1-vinylimidazole-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com